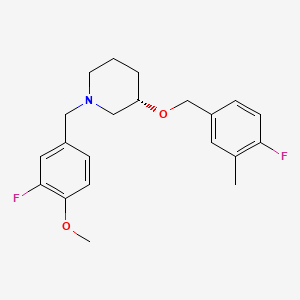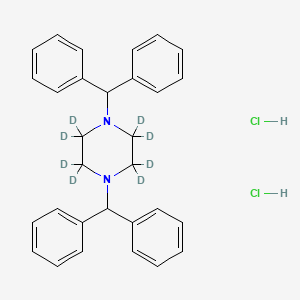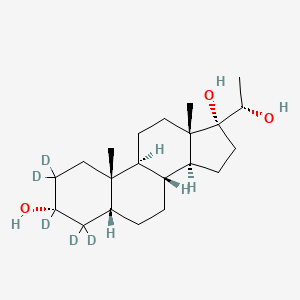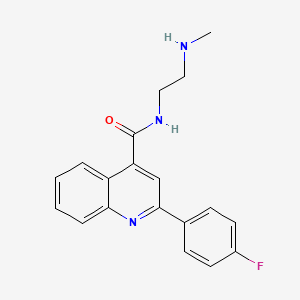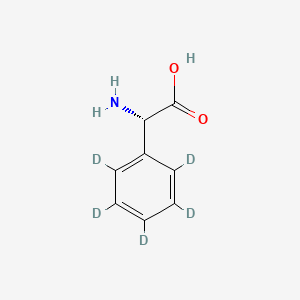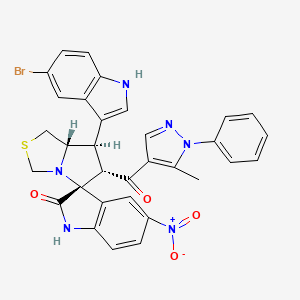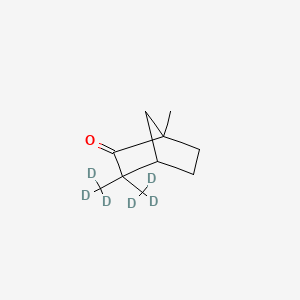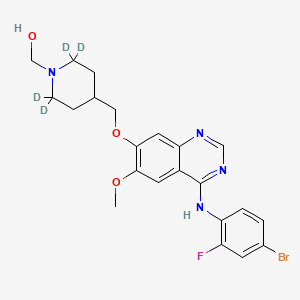
Psma-alb-56
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Psma-alb-56 is a novel compound designed for prostate-specific membrane antigen (PSMA)-targeted radionuclide therapy. This compound is particularly significant in the treatment of metastatic castration-resistant prostate cancer (mCRPC). By incorporating an albumin-binding entity, this compound enhances tumor uptake and retention, making it a promising candidate for improving therapeutic outcomes in prostate cancer patients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Psma-alb-56 involves combining a glutamate-urea-based PSMA-binding entity with an albumin-binding moiety. The process begins with the preparation of the PSMA-binding entity on a resin support, followed by the selective removal of protecting groups and the conjugation of the albumin-binding moiety. The final step involves radiolabeling with lutetium-177 to produce the radioligand .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high radiochemical purity and stability. The use of automated synthesis modules and sterile filtration techniques are common practices to achieve consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
Psma-alb-56 undergoes various chemical reactions, including:
Substitution Reactions:
Radiolabeling: The final step of radiolabeling with lutetium-177 is a critical reaction.
Common Reagents and Conditions
Substitution Reactions: Reagents such as N,N-dimethylformamide (DMF), O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU), and N,N-diisopropylethylamine (DIPEA) are commonly used.
Radiolabeling: Lutetium-177 and ascorbic acid are used to prevent radiolysis
Major Products Formed
The major product formed is the radiolabeled this compound, which exhibits high radiochemical purity and stability .
Wissenschaftliche Forschungsanwendungen
Psma-alb-56 has a wide range of scientific research applications, including:
Chemistry: Used in the development of novel radioligands for targeted therapy.
Biology: Studied for its binding affinity and specificity to PSMA-expressing cells.
Medicine: Applied in the treatment of metastatic castration-resistant prostate cancer, showing promising results in increasing tumor uptake and retention
Industry: Utilized in the production of radiopharmaceuticals for clinical use.
Wirkmechanismus
Psma-alb-56 exerts its effects by targeting the prostate-specific membrane antigen, a transmembrane glycoprotein overexpressed in prostate cancer cells. The albumin-binding moiety enhances blood circulation time, allowing for increased tumor uptake. The radiolabeled lutetium-177 delivers targeted radiation to the cancer cells, leading to their destruction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psma-617: Another PSMA-targeting radioligand but without the albumin-binding moiety.
Psma I&T: Similar to Psma-617 but with different pharmacokinetics
Uniqueness
Psma-alb-56 is unique due to its albumin-binding moiety, which significantly enhances tumor uptake and retention compared to other PSMA-targeting radioligands. This feature makes it a promising candidate for improving therapeutic outcomes in prostate cancer patients .
Eigenschaften
Molekularformel |
C66H95N11O18 |
|---|---|
Molekulargewicht |
1330.5 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-6-[4-(4-methylphenyl)butanoylamino]-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C66H95N11O18/c1-44-15-17-45(18-16-44)9-8-14-55(78)67-27-6-4-12-51(70-56(79)40-74-29-31-75(41-58(82)83)33-35-77(43-60(86)87)36-34-76(32-30-74)42-59(84)85)62(89)69-39-46-19-23-49(24-20-46)61(88)71-54(38-47-21-22-48-10-2-3-11-50(48)37-47)63(90)68-28-7-5-13-52(64(91)92)72-66(95)73-53(65(93)94)25-26-57(80)81/h2-3,10-11,15-18,21-22,37,46,49,51-54H,4-9,12-14,19-20,23-36,38-43H2,1H3,(H,67,78)(H,68,90)(H,69,89)(H,70,79)(H,71,88)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,91,92)(H,93,94)(H2,72,73,95)/t46?,49?,51-,52-,53-,54-/m0/s1 |
InChI-Schlüssel |
QIWYPMRCMDYQBF-OWCMGUGRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CCCC(=O)NCCCC[C@@H](C(=O)NCC2CCC(CC2)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)CCCC(=O)NCCCCC(C(=O)NCC2CCC(CC2)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


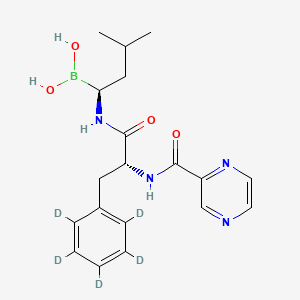
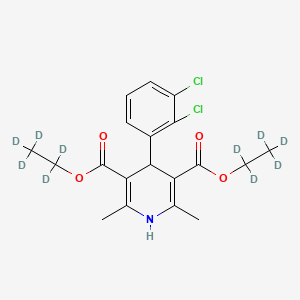

![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)

